Vaginol
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Overview
Description
Vaginol is a chemical compound belonging to the furanocoumarin class. It is known for its unique structure and properties, which have garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vaginol can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. The detailed steps of the synthesis process are as follows :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds containing furan and coumarin structures.
Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of this compound.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production and ensuring the purity and quality of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Vaginol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including acids, bases, and transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different furanocoumarin derivatives, while reduction may produce simpler coumarin compounds.
Scientific Research Applications
Vaginol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: Studies have explored the biological activities of this compound, including its potential antimicrobial and antioxidant properties.
Medicine: Research has investigated the potential therapeutic uses of this compound, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of vaginol involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with enzymes and receptors in the body, modulating their activity and leading to various biological effects.
Pathways Involved: this compound influences several biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Vaginol can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Psoralen: Another furanocoumarin with similar structural features but different biological activities.
Bergapten: A furanocoumarin known for its phototoxic properties.
Xanthotoxin: A compound with similar chemical structure but distinct pharmacological effects.
This compound stands out due to its specific chemical structure and the unique combination of properties it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
26992-52-9 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
InChI Key |
DQISGWRLCDLKJI-AAEUAGOBSA-N |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Origin of Product |
United States |
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